molecular formula C18H14ClN5O5 B083428 Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]- CAS No. 12222-83-2

Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-

Cat. No. B083428
CAS RN: 12222-83-2
M. Wt: 415.8 g/mol
InChI Key: DQMYXIPCBKSDCB-UHFFFAOYSA-N
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Description

Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-, also known as C.I. Direct Yellow 50, is a synthetic dye widely used in the textile industry. However, recent scientific research has shown that this compound has potential applications in various fields, including biochemistry and physiology.

Mechanism Of Action

The mechanism of action of Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]- involves the formation of a complex with the target molecule, resulting in a change in its fluorescence properties. This change can then be detected and used to study the target molecule.

Biochemical And Physiological Effects

Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]- has been shown to have a variety of biochemical and physiological effects. For example, it has been used to study the binding of proteins to DNA, as well as the interaction of proteins with other biomolecules.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]- is its high sensitivity and specificity for target molecules. However, it also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to use it effectively.

Future Directions

There are many potential future directions for research on Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-. Some possible areas of study include the development of new fluorescent probes based on this compound, as well as its potential applications in drug discovery and disease diagnosis.
In conclusion, Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]- is a synthetic dye that has potential applications in various scientific research fields, including biochemistry and physiology. Its mechanism of action involves the formation of a complex with target molecules, resulting in a change in its fluorescence properties. While it has some limitations, there are many potential future directions for research on this compound.

Synthesis Methods

The synthesis of Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]- involves the reaction of 2-chloro-4,6-dinitroaniline with 1-naphthylamine in the presence of ethanol. The resulting compound is then purified through recrystallization.

Scientific Research Applications

Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]- has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of biochemistry, where it has been used as a fluorescent probe for the detection of proteins and DNA.

properties

IUPAC Name

2-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O5/c19-14-9-11(23(26)27)10-17(24(28)29)18(14)22-21-16-6-5-15(20-7-8-25)12-3-1-2-4-13(12)16/h1-6,9-10,20,25H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMYXIPCBKSDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062891
Record name C.I. Disperse Blue 85
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]-

CAS RN

3177-13-7
Record name 2-[[4-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3177-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Disperse Blue 85
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[[4-[2-(2-chloro-4,6-dinitrophenyl)diazenyl]-1-naphthalenyl]amino]-
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Record name C.I. Disperse Blue 85
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Record name 2-[[4-[(2-chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethanol
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